![molecular formula C18H22O2 B12594907 4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
4-[4-(Benzyloxy)butyl]anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzyloxy)butyl]anisole is an organic compound that features a benzyl ether and an anisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)butyl]anisole typically involves the Williamson ether synthesis, which is a well-known method for forming ethers. In this reaction, an alkoxide ion reacts with a primary alkyl halide via an S_N2 mechanism . The preparation of this compound can be achieved by reacting 4-(benzyloxy)butanol with anisole in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)butyl]anisole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the methoxy group on the anisole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br_2) and sulfuric acid (H_2SO_4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Benzylic oxidation can yield benzaldehyde or benzoic acid.
Reduction: Hydrogenation can produce cyclohexane derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[4-(Benzyloxy)butyl]anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)butyl]anisole involves its interaction with molecular targets through its ether and aromatic functionalities. The compound can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The specific pathways and targets depend on the context of its application, such as drug development or material science.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxyanisole (BHA): An antioxidant used in food preservation.
Anisole: A simpler ether with a methoxy group attached to a benzene ring.
Uniqueness
4-[4-(Benzyloxy)butyl]anisole is unique due to its combination of a benzyloxy group and an anisole moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-methoxy-4-(4-phenylmethoxybutyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-19-18-12-10-16(11-13-18)7-5-6-14-20-15-17-8-3-2-4-9-17/h2-4,8-13H,5-7,14-15H2,1H3 |
InChI Key |
KVUDEAAYHBYWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


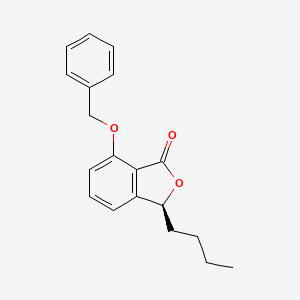
![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
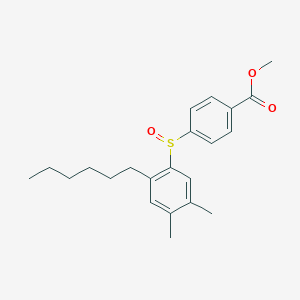

![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
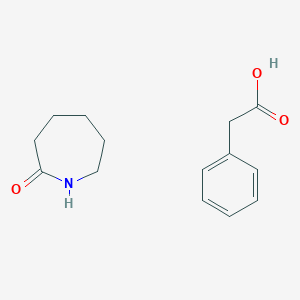
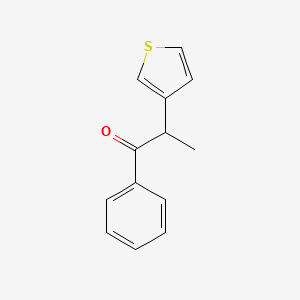
![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)
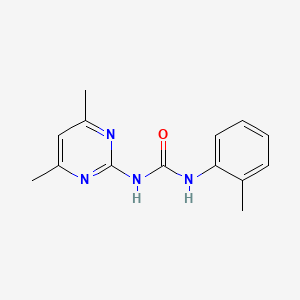
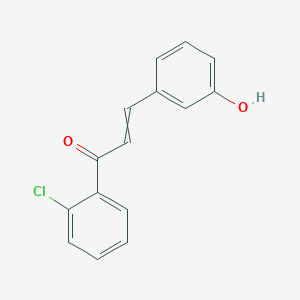
![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)
![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-](/img/structure/B12594923.png)
